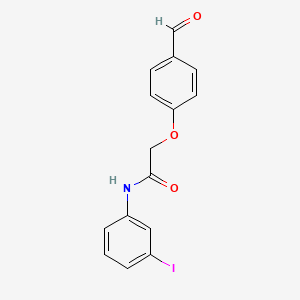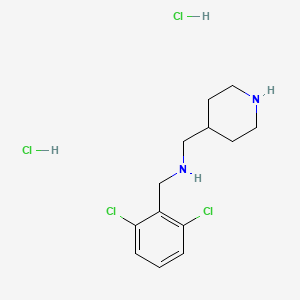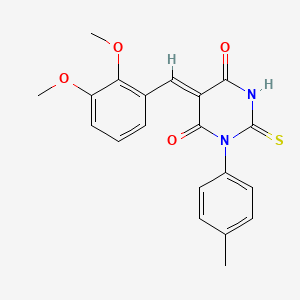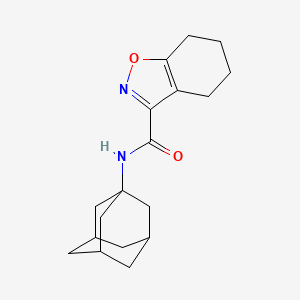
1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide
Overview
Description
1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide, also known as CP-690,550, is a synthetic compound that belongs to the family of Janus kinase inhibitors. It was discovered by Pfizer and is currently being developed by Pfizer and Takeda Pharmaceuticals for the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide selectively inhibits Janus kinase 3 (JAK3), which is involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). By inhibiting JAK3, this compound reduces the activation and proliferation of T cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunosuppressive effects in various preclinical and clinical studies. It has been shown to reduce the production of various pro-inflammatory cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-17 (IL-17), which are involved in the pathogenesis of autoimmune diseases. This compound has also been shown to reduce the number of circulating T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
Advantages and Limitations for Lab Experiments
1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide has several advantages for lab experiments, including its potent and selective inhibition of JAK3, its ability to reduce the activation and proliferation of T cells, and its anti-inflammatory and immunosuppressive effects. However, this compound also has several limitations, including its potential for off-target effects, its limited efficacy in some autoimmune diseases, and its potential for adverse effects, such as increased risk of infections and malignancies.
Future Directions
There are several future directions for the research and development of 1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide. One direction is to further investigate its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Another direction is to investigate its potential for combination therapy with other immunosuppressive agents. Additionally, there is a need to further investigate its safety and efficacy in long-term use and in special populations, such as pregnant women and children. Finally, there is a need to develop more selective and potent JAK3 inhibitors with fewer adverse effects.
Scientific Research Applications
1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in various autoimmune diseases. It has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways of various cytokines that play a key role in the pathogenesis of autoimmune diseases.
properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-cyclopropylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2S/c11-9-2-1-3-10(12)8(9)6-16(14,15)13-7-4-5-7/h1-3,7,13H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDNXPSGQQZHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-{[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4676419.png)
![N-[4-(benzyloxy)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4676425.png)


![2,4-dichloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4676453.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4676460.png)
![6-({[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4676463.png)

![ethyl 2-{[2-(4-bromophenoxy)ethyl]thio}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4676470.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4676480.png)
![3-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4676481.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4676485.png)

